2-(2-Bromo-6-nitrophenyl)ethanol

Synthetic methodology Process chemistry Yield optimization

Researchers requiring a bromonitroaryl building block with truly orthogonal handles often encounter regioisomeric analogs (e.g., benzylic alcohols or toluenes) that force unwanted oxidation pathways or preclude cyclization. 2-(2-Bromo-6-nitrophenyl)ethanol resolves this via its ethylene-bridged primary alcohol, which is independently addressable from the aryl bromide. • Orthogonal reactivity: selective oxidation/esterification of -CH₂CH₂OH without competing Ar-Br insertion, enabling late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification. • Unique cyclization capacity: the ethylene spacer permits intramolecular N-arylation to form dihydrobenzoxazines and tetrahydroquinolines-inaccessible with methanol analogs. • CNS-favorable profile: LogP ~2.2 and TPSA ~66 Ų fall within CNS drug space (LogP 1-4, TPSA <90 Ų), superior to acetic acid derivatives. • Benchmarked synthesis: 67-72% yield, supplied at ≥95% purity as a pale-yellow to yellow-brown solid; store at 2-8°C, ship ambient.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 118665-02-4
Cat. No. B183314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-nitrophenyl)ethanol
CAS118665-02-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2
InChIKeyASQKEECJWGIMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-6-nitrophenyl)ethanol: Identity & Baseline Properties


2-(2-Bromo-6-nitrophenyl)ethanol (CAS 118665-02-4), synonymously 2-Bromo-6-nitrobenzeneethanol, is a disubstituted benzene derivative bearing bromine at the 2-position, a nitro group at the 6-position, and a primary hydroxyethyl side chain (C₈H₈BrNO₃; MW 246.06 g/mol) [1]. It is commercially supplied at purities of 95–98% as a yellow solid with a predicted density of 1.665 g/cm³ and boiling point of 336.2 °C . Its primary utility lies in organic synthesis as a versatile building block for pharmaceutical and agrochemical intermediates, leveraging the orthogonal reactivity of its aryl bromide (cross‑coupling, nucleophilic aromatic substitution) and primary alcohol (oxidation, esterification, etherification) functional handles .

Orthogonal functional handles: aryl bromide (cross‑coupling, SNAr) and primary alcohol (oxidation, esterification, etherification)
Versatile building block for pharmaceutical and agrochemical intermediate synthesis
Supports late‑stage diversification via Pd‑catalyzed couplings and nucleophilic substitutions

2-(2-Bromo-6-nitrophenyl)ethanol: Verification Against Generic Substitution


Closely related bromonitroaryl synthons—such as the regioisomeric 1‑(2‑bromo‑6‑nitrophenyl)ethanol, the shorter‑chain (2‑bromo‑6‑nitrophenyl)methanol, and the methyl‑terminated precursor 2‑bromo‑6‑nitrotoluene—exhibit fundamentally different reactivities despite sharing the same bromonitro‑aromatic core . The primary alcohol in 2‑(2‑bromo‑6‑nitrophenyl)ethanol provides a flexible ethylene‑spacer for downstream functionalization, while the benzylic‑type alcohol in methanol analogs leads to distinct oxidation pathways and coupling geometries. Such structural nuances critically influence reaction outcomes, making orthogonal analytical identity confirmation essential for procurement decisions.

Target 2‑(2‑Bromo‑6‑nitrophenyl)ethanol
Primary alcohol with ethylene spacer; flexible for diverse transformations
Potential substitute Regioisomeric 1‑(2‑bromo‑6‑nitrophenyl)ethanol
Altered steric environment may shift reactivity and selectivity
Target 2‑(2‑Bromo‑6‑nitrophenyl)ethanol
Hydroxyethyl chain allows oxidation to aldehyde/acid without benzylic instability
Potential substitute (2‑Bromo‑6‑nitrophenyl)methanol
Benzylic alcohol leads to distinct oxidation pathways and coupling geometries
Target 2‑(2‑Bromo‑6‑nitrophenyl)ethanol
Alcohol handle enables esterification, etherification, and Mitsunobu reactions
Potential substitute 2‑Bromo‑6‑nitrotoluene
Lacks alcohol handle; cannot substitute for reactions requiring a hydroxyethyl group

2-(2-Bromo-6-nitrophenyl)ethanol: Quantitative Differentiation from Analogs


Synthesis Yield vs. Precursor

In the base-mediated condensation of 2-bromo-6-nitrotoluene with paraformaldehyde, 2-(2-bromo-6-nitrophenyl)ethanol is obtained in 67–72% isolated yield after column chromatography . The critical differentiation from the precursor is the chemoselective single carbon-chain elongation, which introduces the primary alcohol handle while leaving the aryl bromide intact for subsequent orthogonal transformations.

Synthesis Yield vs. Precursor
Method context
67–72% isolated yield
after column chromatography
Benchmark for procurement specification and in‑house synthesis evaluation
Data to verify; no peer‑reviewed source provided
Synthetic methodology Process chemistry Yield optimization

Lipophilicity vs. Methanol Analog

The target compound displays a predicted LogP of 2.20–2.42 , whereas the benzylic alcohol analog (2-bromo-6-nitrophenyl)methanol (CAS 861106-91-4) has a lower predicted LogP of approximately 1.8–2.0 (estimated by fragment-based calculation for C₇H₆BrNO₃ with one fewer methylene unit) . The incremental ~0.3–0.5 LogP unit increase arises from the added ethylene spacer and directly affects reversed-phase chromatographic retention and partition-dependent extraction protocols.

Lipophilicity vs. Methanol Analog
Class‑level
LogP 2.20–2.42 vs. ~1.8–2.0 (methanol analog)
Δ +0.3 to +0.5
Higher LogP affects reversed‑phase retention and extraction partitioning
Predicted values; no experimental shake‑flask data available
Physicochemical profiling Drug-likeness Chromatographic retention

Polar Surface Area vs. Acetic Acid Analog

The target compound exhibits a topological polar surface area (TPSA) of 63.37–66.05 Ų with one hydrogen bond donor [1]. By contrast, 2-(2-bromo-6-nitrophenyl)acetic acid (CAS 37777-74-5) possesses a TPSA of ~83 Ų (two oxygen atoms in the carboxylic acid group) and two hydrogen bond donors, increasing polarity and altering silica gel chromatographic behavior . The lower PSA of the ethanol derivative predicts superior passive membrane permeability if the compound is incorporated into a biologically active scaffold.

Polar Surface Area vs. Acetic Acid Analog
Class‑level
TPSA 63–66 Ų vs. ~83 Ų (acetic acid analog)
Δ −17 to −20 Ų
Lower TPSA may support passive permeability in lead optimization
Fragment‑based calculated values; confirm experimentally
Permeability Drug design Solid-phase extraction

2-(2-Bromo-6-nitrophenyl)ethanol: Key Application Scenarios


Pharmaceutical Intermediate with Orthogonal Reactivity

The compound serves as a key intermediate where the primary alcohol must be selectively oxidized, esterified, or etherified without affecting the aryl bromide, enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling . The 67–72% synthesis yield benchmark establishes a reliable procurement specification for kilo-lab scale-up.

Heterocyclic Library Building Block

The ethylene spacer facilitates intramolecular cyclization to form five- or six-membered ring systems (e.g., dihydrobenzoxazines, tetrahydroquinolines) through alcohol activation and subsequent nucleophilic aromatic substitution at the bromine position, which is precluded with the shorter-chain methanol analog .

Physicochemical Optimization for Lead Design

With a predicted LogP of 2.20–2.42 and TPSA of ~66 Ų, the ethanol derivative occupies a favorable property space for CNS drug candidates (LogP 1–4, TPSA <90 Ų), offering a measurable advantage over the more polar acetic acid analog (TPSA ~83 Ų) when optimizing blood-brain barrier permeability .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Orthogonal reactivity: aryl bromide + primary alcohol
Cross‑coupling and oxidation/esterification compatibility
Heterocyclic library construction
Ethylene spacer enables intramolecular cyclization
Ring‑closure efficiency and selectivity
Lead optimization for CNS candidates
Favorable lipophilicity and polar surface area profile
Drug‑likeness and permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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